molecular formula C10H18ClNO B2960226 1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride CAS No. 2361644-12-2

1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

Cat. No. B2960226
CAS RN: 2361644-12-2
M. Wt: 203.71
InChI Key: FUPUIRXWYFYJNV-UHFFFAOYSA-N
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Description

“1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride” is a chemical compound with the CAS Number: 2361644-12-2 . It has a molecular weight of 203.71 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride” is 1S/C10H17NO.ClH/c1-9-4-3-5-10(2,11-9)7-8(12)6-9;/h11H,3-7H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 203.71 .

Scientific Research Applications

Synthesis and Structural Characterization

1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one and its derivatives have been synthesized and extensively characterized, showcasing their potential as scaffolds in chemical synthesis. Venkateswaramoorthi et al. (2012) detailed the synthesis, spectral characterization, and the conformational study of these compounds, highlighting their boat–chair conformation and interactions within crystal structures through N-H...O-C intermolecular hydrogen bonds. This study opens avenues for exploring these compounds in designing new materials or drugs with specific conformational requirements (Venkateswaramoorthi, Xavier, Krishnasamy, & Saleem, 2012).

Structural and Conformational Insights

Fernández et al. (1995) provided in-depth structural and conformational analyses of esters derived from related structures, underscoring the stereoelectronic effects deduced from NMR spectroscopy and X-ray diffraction. These findings are crucial for understanding the chemical behavior and potential applications of 1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one derivatives in pharmacological and material science research (Fernández, Huertas, Gálvez, Server-Carrió, Ripoll, Orjales, Beriša, & Labeaga, 1995).

Potential Pharmacological Applications

While focusing on the scientific research applications and excluding direct drug use and dosage information, it's noteworthy to mention the structural studies that hint at pharmacological potentials. For instance, studies on amides and esters derived from similar bicyclic structures reveal their preferred conformational states and interactions, which are foundational for designing molecules with targeted biological activities (Fernández et al., 1995; Iriepa, Gil-Alberdi, Gálvez, Sanz-Aparicio, Fonseca, Orjales, Beriša, & Labeaga, 1995).

Reactivity and Chemical Transformations

The reactivity of 1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one derivatives has been explored through various chemical transformations, providing insights into their potential as intermediates in synthetic organic chemistry. Vatsadze et al. (2006) discussed a stereoselective intramolecular redox reaction, showcasing the versatility of these compounds in facilitating complex chemical reactions (Vatsadze, Tyurin, Zatsman, Manaenkova, Semashko, Krut’ko, Zyk, Churakov, & Kuz'mina, 2006).

Molecular Complexity and Synthesis Routes

Novel routes to synthesizing complex molecular structures using 1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one as a building block have been demonstrated. Garrido, Nieto, and Díez (2013) described an enantioselective synthesis approach that leverages the structural features of these bicyclic compounds, highlighting their utility in generating molecular complexity with potential applications in drug discovery and development (Garrido, Nieto, & Díez, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The azabicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products and has become an enticing target for organic chemists . Many derivatives of azabicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities . Therefore, future research may focus on the development of new synthetic routes and applications for these compounds .

properties

IUPAC Name

1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-9-4-3-5-10(2,11-9)7-8(12)6-9;/h11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPUIRXWYFYJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(N1)(CC(=O)C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

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